molecular formula C19H14N4O3S B2750251 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 476676-60-5

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2750251
CAS No.: 476676-60-5
M. Wt: 378.41
InChI Key: NMGOKDLXGGMOCN-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and methoxyphenyl groups.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and the nitrophenyl group can participate in binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole structures, such as 2-aminothiazole and 2-mercaptothiazole.

    Acrylonitrile Derivatives: Compounds like 2-cyano-3-phenylacrylonitrile.

Uniqueness

The unique combination of the thiazole ring, methoxyphenyl group, and nitrophenyl group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a nitrophenyl amino group, which are critical for its biological activity. The structural formula can be represented as follows:

C15H13N3O3S\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

  • Case Study: Cytotoxicity Assays
    • In vitro studies using MTT assays demonstrated that compounds with similar structures had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating strong anticancer potential .
    • The presence of electron-donating groups like methoxy enhances the cytotoxic activity, as observed in several thiazole-containing compounds .
CompoundCell LineIC50 (µg/mL)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied, with promising results against various pathogens.

  • Study Findings
    • Several thiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .
    • Compounds with methoxy and nitro substitutions showed enhanced antibacterial effects, suggesting that these functional groups play a crucial role in their mechanism of action.
PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusCompound C8 µg/mL
Escherichia coliCompound D16 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and other diseases.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
    • The derivative of the compound has been reported as a GSK-3β inhibitor, which is crucial in regulating various cellular processes including apoptosis and cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the configuration of substituents on the thiazole ring significantly influences biological activity.

  • Key Observations
    • The methoxy group at the para position of the phenyl ring enhances both anticancer and antimicrobial activities.
    • The presence of a nitro group on the phenyl ring is associated with improved enzyme inhibitory effects .

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-26-15-8-6-13(7-9-15)17-12-27-19(22-17)14(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGOKDLXGGMOCN-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.